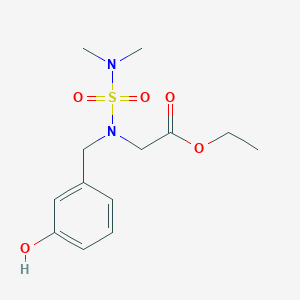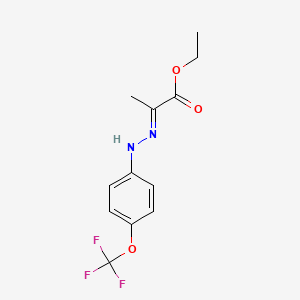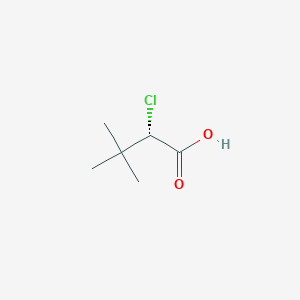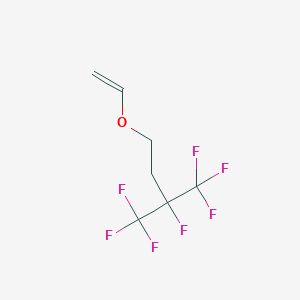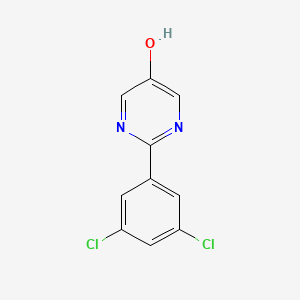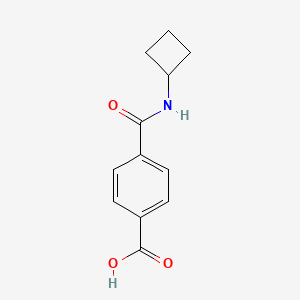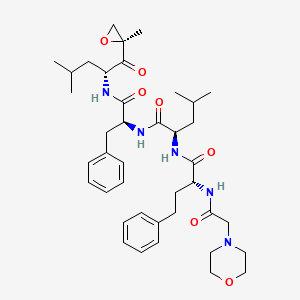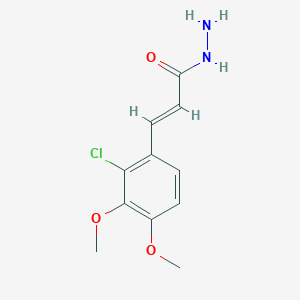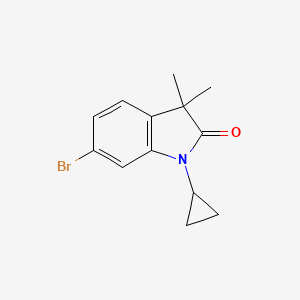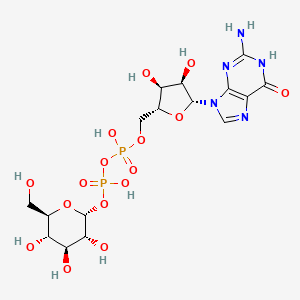
GDP-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine diphosphate glucose (GDP-glucose) is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycoproteins. It is composed of guanosine diphosphate (GDP) linked to a glucose molecule. This compound serves as a glucose donor in various biochemical reactions, particularly in the synthesis of glycogen and other glucose-containing polysaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GDP-glucose can be synthesized through enzymatic reactions involving guanosine triphosphate (GTP) and glucose-1-phosphate. The enzyme this compound pyrophosphorylase catalyzes the reaction, resulting in the formation of this compound and pyrophosphate .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Recombinant strains of Escherichia coli are engineered to overexpress the enzymes required for this compound synthesis. These strains are cultivated in bioreactors under controlled conditions to maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
GDP-glucose undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme GDP-glucosidase, this compound is hydrolyzed to produce D-glucose and GDP.
Glycosylation: This compound acts as a glucose donor in glycosylation reactions, where it transfers glucose to acceptor molecules such as proteins and lipids.
Common Reagents and Conditions
Hydrolysis: Requires the enzyme GDP-glucosidase and water as a reactant.
Glycosylation: Involves glycosyltransferase enzymes that facilitate the transfer of glucose from this compound to acceptor molecules.
Major Products Formed
Hydrolysis: Produces D-glucose and GDP.
Glycosylation: Results in glycosylated products such as glycoproteins and glycolipids.
Wissenschaftliche Forschungsanwendungen
GDP-glucose has numerous applications in scientific research:
Biochemistry: Used to study glycosylation processes and enzyme kinetics.
Molecular Biology: Employed in the synthesis of glycoproteins and glycolipids for research purposes.
Medicine: Investigated for its role in metabolic pathways and potential therapeutic applications.
Industrial Biotechnology: Utilized in the production of bioactive compounds and polysaccharides.
Wirkmechanismus
GDP-glucose exerts its effects primarily through its role as a glucose donor in glycosylation reactions. The glucose moiety of this compound is transferred to acceptor molecules by glycosyltransferase enzymes. This process is essential for the biosynthesis of glycogen, glycoproteins, and glycolipids . The molecular targets of this compound include various glycosyltransferases and other enzymes involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine diphosphate glucose (UDP-glucose): Another nucleotide sugar that serves as a glucose donor in glycosylation reactions.
Adenosine diphosphate glucose (ADP-glucose): Involved in the biosynthesis of starch and glycogen.
Guanosine diphosphate mannose (GDP-mannose): Functions as a mannose donor in glycosylation reactions.
Uniqueness of GDP-glucose
This compound is unique due to its specific role in the biosynthesis of glucose-containing polysaccharides and its involvement in various metabolic pathways. Unlike UDP-glucose and ADP-glucose, which are more commonly associated with the synthesis of glycogen and starch, this compound is specifically utilized in the synthesis of certain glycoproteins and glycolipids .
Eigenschaften
CAS-Nummer |
5750-57-2 |
|---|---|
Molekularformel |
C16H25N5O16P2 |
Molekulargewicht |
605.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7-,8-,9+,10-,11-,14-,15-/m1/s1 |
InChI-Schlüssel |
MVMSCBBUIHUTGJ-LRJDVEEWSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



